![molecular formula C13H13NO4 B2379312 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid CAS No. 518343-86-7](/img/structure/B2379312.png)
2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, oxazole, and acetic acid groups. The exact methods would depend on the specific reactions involved, which could include various forms of condensation, substitution, or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The phenyl and oxazole rings are likely to be planar due to the delocalized electrons in their pi systems. The methoxy and acetic acid groups may add some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl and oxazole rings may participate in electrophilic aromatic substitution reactions. The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar acetic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on the properties of similar compounds .Scientific Research Applications
Aldose Reductase Inhibition
2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid and its derivatives have been studied for their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Compounds in this class have shown promising in vivo activity in preventing cataract development, particularly when administered as eye-drop solutions in animal models (La Motta et al., 2008).
Antidiabetic Properties
This compound has also been explored for its antidiabetic properties. Derivatives have demonstrated significant glucose and lipid-lowering effects in diabetic mice models. This includes transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-gamma, suggesting a potential pathway for therapeutic action (Imoto et al., 2003).
Role in Synthesis of Other Compounds
The structure of 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid is useful in the synthesis of other compounds. It has been involved in the synthesis of carbamate group-containing compounds and other derivatives with potential biological activities (Velikorodov et al., 2017).
Applications in Organic Chemistry
This compound has applications in organic chemistry, particularly in the synthesis of various heterocyclic compounds. It is involved in reactions leading to the formation of oxazolone, pyranones, and other complex structures, highlighting its versatility in chemical synthesis (Kočevar et al., 1992).
Exploration in Chemical Properties
Research has also focused on understanding the physical and chemical properties of this compound and its derivatives. This includes studies on acid-base properties, which are crucial for understanding its behavior in various chemical and biological contexts (Kaplaushenko, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPIRBPAYGTEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)
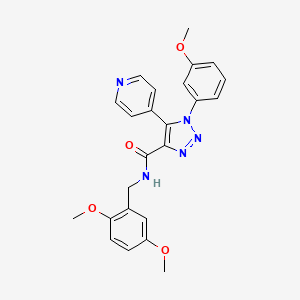

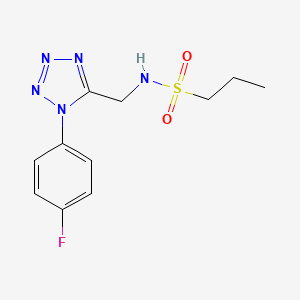
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)
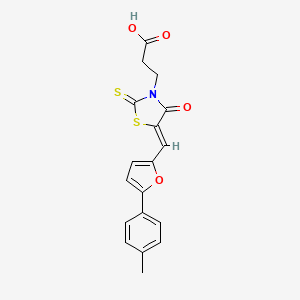
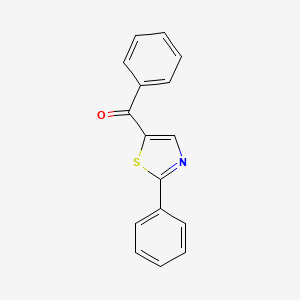
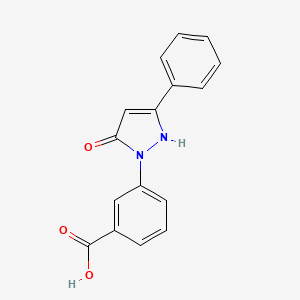
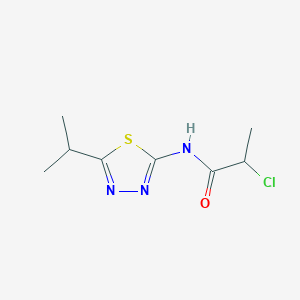
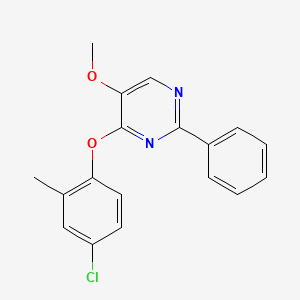

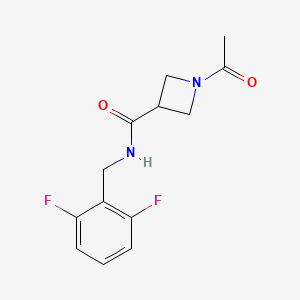
![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)